N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide
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Overview
Description
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a carboxamide group and a dimethylphenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide typically involves the reaction of 2,6-dimethylphenyl isocyanate with 5-(1-methylethyl)-3-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: It is utilized in the development of new materials and chemical products, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride
- N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide
Uniqueness
N-(2,6-Dimethylphenyl)-5-(1-methylethyl)-3-isoxazolecarboxamide stands out due to its unique isoxazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
130402-97-0 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)13-8-12(17-19-13)15(18)16-14-10(3)6-5-7-11(14)4/h5-9H,1-4H3,(H,16,18) |
InChI Key |
YCXHSHYWPDLECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C(C)C |
Origin of Product |
United States |
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